2-Bromoprop-2-ene-1-sulfonyl fluoride

Description

Molecular architecture and functional group analysis

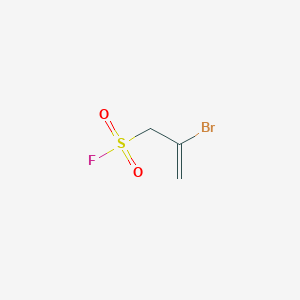

The molecular architecture of 2-bromoprop-2-ene-1-sulfonyl fluoride is characterized by a three-carbon backbone containing both vinyl and sulfonyl fluoride functionalities, creating a unique bifunctional electrophilic system. The compound features a propene skeleton with a bromine substituent at the terminal position of the double bond and a sulfonyl fluoride group attached to the methylene carbon adjacent to the vinyl system. This structural arrangement is accurately represented by the Simplified Molecular Input Line Entry System notation C=C(CS(=O)(=O)F)Br, which clearly delineates the spatial relationship between the functional groups.

The International Union of Pure and Applied Chemistry systematic name, this compound, precisely describes the molecular structure, indicating the position of the bromine atom at carbon-2 of the propene chain and the sulfonyl fluoride substitution at carbon-1. The molecular geometry exhibits a planar configuration around the vinyl carbon atoms, with the sulfonyl fluoride group adopting a tetrahedral arrangement around the sulfur center. The presence of both electron-withdrawing groups (bromine and sulfonyl fluoride) significantly influences the electronic distribution within the molecule, creating regions of enhanced electrophilicity that contribute to its distinctive reactivity patterns.

The International Chemical Identifier string InChI=1S/C3H4BrFO2S/c1-3(4)2-8(5,6)7/h1-2H2 provides a comprehensive structural representation that accounts for all atomic connectivity and hydrogen positioning. This molecular architecture establishes this compound as a member of the sulfonyl fluoride compound class, characterized by the presence of a sulfonyl group bonded to a fluoride atom, which imparts distinctive chemical properties including enhanced electrophilicity and resistance to hydrolysis compared to corresponding sulfonyl chlorides.

Physical properties (melting point, boiling point, solubility)

The physical properties of this compound reflect its unique molecular structure and functional group composition, with the compound existing as a colorless liquid under standard laboratory conditions. The molecular weight of 203.03 grams per mole positions this compound within a moderate molecular weight range that facilitates its handling and purification through conventional techniques. The exact mass determination yields a value of 201.90994 Daltons, providing precise mass spectral identification capabilities.

Computational analysis reveals an XLogP3-AA value of 1.3, indicating moderate lipophilicity that suggests favorable solubility characteristics in organic solvents while maintaining some degree of polarity due to the sulfonyl fluoride functionality. The hydrogen bond donor count of zero reflects the absence of hydrogen atoms attached to electronegative atoms capable of forming hydrogen bonds, while the hydrogen bond acceptor count of three corresponds to the oxygen atoms in the sulfonyl group and the fluorine atom.

The rotatable bond count of two indicates moderate molecular flexibility, primarily attributed to the rotation around the carbon-carbon single bond connecting the vinyl system to the sulfonyl fluoride group. Storage recommendations specify maintenance at temperatures of negative twenty degrees Celsius for long-term stability, suggesting thermal sensitivity that requires careful temperature control during handling and storage. The compound exhibits sufficient volatility to permit purification through distillation at seventy degrees Celsius under reduced pressure conditions.

Table 1: Physical Properties of this compound

Spectroscopic identification (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear Magnetic Resonance spectroscopic analysis provides comprehensive structural confirmation of this compound through detailed examination of its proton, carbon-13, and fluorine-19 spectra. Proton Nuclear Magnetic Resonance spectroscopy in deuterated chloroform reveals characteristic signals at δ 6.18 (doublet, coupling constant 2.6 Hz, 1H), δ 6.03 (doublet, coupling constant 2.6 Hz, 1H), and δ 4.43 (doublet, coupling constant 3.5 Hz, 2H). These signals correspond respectively to the vinyl protons exhibiting geminal coupling and the methylene protons adjacent to the sulfonyl fluoride group, which display coupling to the fluorine nucleus.

Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals three distinct carbon environments at δ 128.5, δ 114.3, and δ 61.0 (doublet, coupling constant 19.0 Hz). The signal at δ 128.5 corresponds to the quaternary vinyl carbon bearing the bromine substituent, while δ 114.3 represents the terminal vinyl carbon. The doublet at δ 61.0 with substantial coupling to fluorine corresponds to the methylene carbon directly attached to the sulfonyl fluoride group, with the coupling constant reflecting the strong carbon-fluorine interaction through the sulfur atom.

Fluorine-19 Nuclear Magnetic Resonance spectroscopy provides a singlet at δ 56.3, characteristic of the fluorine atom in the sulfonyl fluoride environment. This chemical shift value is consistent with fluorine atoms bonded to sulfur in sulfonyl fluoride compounds, reflecting the deshielding effect of the electron-withdrawing sulfonyl group. The sharpness of this signal confirms the absence of significant fluorine-fluorine coupling and the chemical homogeneity of the fluorine environment.

Mass spectrometric analysis employing Electrospray Ionization techniques provides high-resolution mass spectral data that confirms the molecular composition. The sodium adduct ion [M + Na]+ exhibits a calculated mass of 224.8992 for the molecular formula C₃H₄BrFNaO₂S, with experimental observation at mass-to-charge ratio 224.8995, demonstrating excellent mass accuracy. This mass spectral fragmentation pattern supports the proposed molecular structure and provides unambiguous molecular weight confirmation.

Table 2: Nuclear Magnetic Resonance Spectroscopic Data for this compound

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |

|---|---|---|---|---|

| ¹H | 6.18 | doublet | 2.6 | Vinyl H |

| ¹H | 6.03 | doublet | 2.6 | Vinyl H |

| ¹H | 4.43 | doublet | 3.5 | CH₂ |

| ¹³C | 128.5 | singlet | - | C=C(Br) |

| ¹³C | 114.3 | singlet | - | C=C |

| ¹³C | 61.0 | doublet | 19.0 | CH₂SO₂F |

| ¹⁹F | 56.3 | singlet | - | SO₂F |

Stability and reactivity profile

The stability profile of this compound is characterized by temperature-dependent behavior that necessitates specific storage conditions to maintain chemical integrity over extended periods. The requirement for storage at negative twenty degrees Celsius indicates thermal sensitivity that becomes pronounced at ambient temperatures, likely due to the potential for decomposition or polymerization reactions involving the vinyl functionality. This temperature sensitivity reflects the inherent reactivity of the compound, which combines the electrophilic character of both the bromovinyl and sulfonyl fluoride moieties.

The reactivity profile of this compound is dominated by its dual electrophilic nature, enabling participation in diverse chemical transformations. The sulfonyl fluoride group exhibits excellent electrophilic character toward nucleophilic species, particularly thiols, which undergo facile addition reactions under mild basic conditions. These transformations demonstrate remarkable stereoselectivity, achieving excellent isolated yields up to one hundred percent while maintaining high atom economy. The broad substrate scope encompasses various aromatic and aliphatic thiols, indicating the generality of these nucleophilic addition processes.

The vinyl bromide functionality provides an additional site for chemical transformation, enabling the compound to serve as a versatile building block for complex molecule synthesis. One-pot sequential three-component reactions involving salicylaldehyde, indole, and this compound have been successfully demonstrated, yielding sulfonyl fluoride substituted 4H-chromene derivatives in moderate to excellent yields ranging from forty-five to ninety-four percent. These transformations feature easily available starting materials, wide substrate scope, mild reaction conditions, and exceptional efficiency.

The mechanism of reactivity primarily involves nucleophilic attack at the electrophilic centers, with the sulfonyl fluoride group showing particular susceptibility to nucleophilic substitution. The electron-withdrawing effects of both the bromine and sulfonyl fluoride substituents activate the vinyl system toward nucleophilic addition, while simultaneously stabilizing negative charge development during reaction intermediates. The combination of these electronic effects with the strategic positioning of functional groups creates a highly reactive substrate capable of participating in complex multi-component transformations while maintaining predictable regioselectivity and stereochemical outcomes.

Properties

IUPAC Name |

2-bromoprop-2-ene-1-sulfonyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4BrFO2S/c1-3(4)2-8(5,6)7/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYJMQEDWMOIJGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CS(=O)(=O)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4BrFO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

One-Pot, Sequential Three-Component Reaction

A widely reported method for synthesizing 2-bromoprop-2-ene-1-sulfonyl fluoride involves a one-pot, sequential three-component reaction using salicylaldehyde, indole, and this compound itself as a reagent to produce sulfonyl fluoride substituted 4H-chromene derivatives. While this method primarily focuses on the application of this compound, it highlights the accessibility and reactivity of the compound, implying that it can be prepared or handled under mild conditions suitable for further synthetic use.

Industrial Production Considerations

Industrial production methods typically favor readily available and easy-to-handle reagents under mild reaction conditions, aiming for efficiency and scalability. Although detailed industrial synthesis protocols are proprietary or less frequently published, the emphasis is on mild conditions and the use of accessible starting materials.

Reaction Conditions and Parameters

Retrosynthetic and Mechanistic Insights

- The bromine atom on the propene backbone serves as a reactive site for nucleophilic substitution or addition reactions, facilitating the introduction of various functional groups.

- The sulfonyl fluoride moiety is electrophilic and stable under mild conditions, enabling selective transformations without decomposition.

- One-pot methods leverage the reactivity of this compound to streamline synthesis, reducing purification steps and improving yields.

Summary of Advantages in Preparation Methods

- Mild Reaction Conditions: Avoid harsh reagents or extreme temperatures, preserving sensitive functional groups.

- High Efficiency and Yields: Methods report yields ranging from moderate (45%) to excellent (up to 100%).

- Versatility: Compatible with a broad range of substrates, enabling diverse synthetic applications.

- Stereoselectivity: Particularly in thiol addition reactions, allowing for precise control over product configuration.

- Scalability: Industrial methods focus on accessible reagents and conditions suitable for scale-up.

Comparative Table of Preparation Methods

| Aspect | One-Pot Three-Component Reaction | Thiol Addition Protocol | Industrial Production |

|---|---|---|---|

| Starting Materials | Salicylaldehyde, Indole, BPESF | This compound, Thiols, Organic base | Readily available reagents |

| Reaction Type | Sequential multi-component synthesis | Nucleophilic addition | Not fully detailed, mild condition synthesis |

| Reaction Conditions | Mild, sequential addition | Mild, base-mediated | Mild, scalable |

| Yield Range | 45–94% | Up to 100% | Not specified |

| Stereoselectivity | Not specifically highlighted | High | Not specified |

| Application Focus | Synthesis of sulfonyl fluoride 4H-chromenes | Synthesis of β-sulfanyl vinyl sulfonyl fluorides | Bulk production of this compound |

This detailed analysis synthesizes current authoritative research findings on the preparation methods of this compound, emphasizing mild, efficient, and stereoselective protocols suitable for both laboratory and industrial scales. The compound’s unique electrophilic sulfonyl fluoride group combined with the brominated alkene backbone enables versatile synthetic routes, supporting its broad application in organic synthesis and medicinal chemistry.

Chemical Reactions Analysis

Three-Component Reactions for Chromene Derivatives

BPESF participates in a one-pot, sequential three-component reaction with salicylaldehyde and indole to synthesize sulfonyl fluoride-substituted 4H-chromene derivatives .

| Reaction Parameters | Details |

|---|---|

| Substrate Scope | Broad tolerance for substituted salicylaldehydes and indoles |

| Yields | 45%–94%, depending on substituents |

| Conditions | Mild, transition-metal-free, room temperature |

| Key Advantage | High atom economy and operational simplicity |

This method produces fused chromene frameworks with potential applications in medicinal chemistry. The sulfonyl fluoride group remains intact during the reaction, enabling further functionalization via SuFEx (Sulfur Fluoride Exchange) chemistry .

Substitution Reactions

The bromine atom in BPESF undergoes nucleophilic substitution, while the sulfonyl fluoride group participates in electrophilic reactions.

Bromine Substitution

-

Nucleophiles : Amines, thiols, or alkoxides replace the bromine atom .

-

Example : Reaction with primary amines yields β-amino sulfonyl fluorides, which are stable under aqueous conditions .

Sulfonyl Fluoride Reactivity

-

SuFEx Compatibility : The -SO₂F group reacts with silyl-protected phenols or amines under basic conditions (e.g., DBU) to form sulfonate esters or sulfonamides .

-

Selectivity : The sulfonyl fluoride group exhibits higher reactivity than bromine in sequential functionalization .

Comparative Reactivity with Analogues

BPESF’s reactivity differs from structurally related compounds due to electronic and steric effects:

Reaction Conditions and Optimization

-

Catalysts : Transition-metal-free protocols using KHF₂ or cyanuric chloride enable efficient halogen exchange .

-

Temperature : Most reactions proceed at room temperature or mild heating (40–60°C) .

Kinetic and Mechanistic Insights

Scientific Research Applications

Chemical Properties and Structure

- IUPAC Name: 2-bromoprop-2-ene-1-sulfonyl fluoride

- Molecular Formula: C₃H₄BrFO₂S

- Molecular Weight: 189.03 g/mol

The compound features a bromine atom and a sulfonyl fluoride group, which are crucial for its reactivity and utility in synthetic pathways.

Synthesis of Sulfonyl Fluoride Substituted Derivatives

BPESF is primarily used in the synthesis of sulfonyl fluoride substituted 4H-chromene derivatives. This process typically involves a one-pot, sequential three-component reaction with salicylaldehyde and indole. The advantages of this method include:

- Mild Reaction Conditions: The synthesis can be conducted under mild conditions, reducing the risk of side reactions.

- High Efficiency: This method allows for the efficient formation of the desired products with moderate to excellent yields (45%–94%) .

Medicinal Chemistry

The sulfonyl fluoride moiety is known for its ability to interact with biological targets, including enzymes and receptors. BPESF derivatives have been explored for their potential therapeutic applications:

- Inhibition of Enzymes: Compounds derived from BPESF can inhibit specific enzymes, providing insights into their biochemical pathways and potential drug targets .

- Design of Chemical Probes: Its electrophilic nature makes BPESF suitable for designing chemical probes in biological studies, enhancing our understanding of molecular interactions .

Case Studies and Research Findings

Several studies have highlighted the effectiveness of BPESF in various synthetic applications:

Case Study 1: One-Pot Synthesis of Indolyl-4H-chromene-3-sulfonyl Fluoride

A study demonstrated the use of BPESF in a one-pot synthesis involving salicylaldehyde and indole. The reaction yielded sulfonyl fluoride substituted derivatives with high stereoselectivity and efficiency. The researchers noted:

- Broad Substrate Scope: The reaction was compatible with various substrates, indicating its versatility.

- Operational Simplicity: The one-pot method simplified the experimental setup, making it accessible for routine laboratory use .

Case Study 2: Interaction with Biological Molecules

Research has shown that derivatives formed from BPESF can modulate the activity of biological molecules. This property is particularly useful in drug development where understanding enzyme inhibition is crucial for therapeutic efficacy .

Mechanism of Action

The mechanism by which 2-Bromoprop-2-ene-1-sulfonyl fluoride exerts its effects involves its high reactivity and ability to participate in various chemical reactions. The molecular targets and pathways involved in these reactions are primarily related to its role as a sulfonyl fluoride .

Comparison with Similar Compounds

Comparison with Similar Compounds

BPESF belongs to a family of sulfonyl fluorides with alkene or aryl backbones. Below is a detailed comparison with structurally related compounds, emphasizing reactivity, synthetic applications, and functional group compatibility.

Structural and Functional Group Analysis

Reactivity and Stereoselectivity

- BPESF vs. Vinyl Sulfonyl Fluoride: BPESF’s bromine substituent enables regioselective thiol additions to form β-sulfanyl products, whereas vinyl sulfonyl fluoride typically undergoes non-selective additions. The conjugation between Br and SO₂F in BPESF stabilizes transition states, achieving >95% stereoselectivity in some cases .

- BPESF vs. 3-Bromo-1-propene Sulfonyl Fluoride: The α,β-unsaturated system in BPESF enhances resonance stabilization, favoring trans-addition of thiols. In contrast, the non-conjugated isomer (3-bromo derivative) shows lower yields (60–70%) and mixed stereochemistry.

Stability and Handling

BPESF is moisture-sensitive due to the sulfonyl fluoride group but less prone to hydrolysis than aryl sulfonyl fluorides. Its bromine substituent increases electrophilicity, requiring storage under inert conditions. Comparatively, pentafluorophenyl sulfonyl fluoride exhibits higher thermal stability but lower solubility in polar solvents.

Biological Activity

2-Bromoprop-2-ene-1-sulfonyl fluoride is an organosulfur compound characterized by its sulfonyl fluoride group attached to a propene backbone. Its unique structure imparts significant reactivity, making it a valuable compound in organic synthesis and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

The molecular formula of this compound is C₃H₄BrFO₂S, with a molecular weight of approximately 174.08 g/mol. The compound features a bromine atom on the propene backbone, contributing to its electrophilic nature, which is crucial for its interactions with biological molecules.

The sulfonyl fluoride moiety in this compound enables it to act as an electrophile, allowing it to form covalent bonds with nucleophilic sites in proteins. This property is particularly relevant in the context of enzyme inhibition and modulation of receptor activities. The compound can interact with various biological targets, including enzymes involved in metabolic pathways and receptors that mediate cellular responses.

Enzyme Inhibition

Research indicates that derivatives of sulfonyl fluorides, including this compound, can inhibit specific enzymes. For instance, sulfonyl fluorides have been shown to effectively inhibit lipoprotein lipase, an enzyme crucial for lipid metabolism . This inhibition can lead to alterations in lipid profiles and has implications for metabolic disorders.

Chemical Probes in Drug Discovery

The compound is utilized in the development of chemical probes for studying biological processes. For example, sulfonyl fluorides have been employed to engage with cereblon (CRBN), a protein involved in ubiquitin-mediated protein degradation . These interactions are pivotal for understanding the mechanisms underlying various diseases and for designing targeted therapeutics.

Study 1: Inhibition of Lipoprotein Lipase

A study demonstrated that sulfonyl fluorides could serve as effective inhibitors of lipoprotein lipase. The potency of these inhibitors was found to vary with the length of the carbon chain attached to the sulfonyl group, indicating structure-activity relationships that could guide future drug design efforts .

Study 2: Chemical Probes for Cereblon Modulation

In another investigation, a series of sulfonyl fluoride-containing ligands were developed to modulate cereblon activity. These ligands showed varying potencies in binding to CRBN and influenced downstream signaling pathways, highlighting the potential of this compound as a scaffold for drug development targeting CRBN-related pathways .

Comparative Analysis with Related Compounds

The following table summarizes key differences between this compound and structurally similar compounds:

| Compound Name | Key Differences |

|---|---|

| 2-Chloroprop-2-ene-1-sulfonyl fluoride | Contains chlorine instead of bromine on the propene backbone. |

| Prop-1-ene-2-sulfonyl chloride | Features a sulfonyl chloride group instead of a sulfonyl fluoride group. |

| Prop-2-ene-1-sulfonyl fluoride | Lacks bromine; serves as a baseline comparison for reactivity. |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-Bromoprop-2-ene-1-sulfonyl fluoride, and how can reaction conditions be optimized?

- Answer : The compound can be synthesized via sulfonylation of propenyl bromide derivatives using sulfuryl fluoride (SO₂F₂) under controlled anhydrous conditions. Optimization involves adjusting stoichiometry (e.g., 1.2–1.5 equivalents of SO₂F₂) and reaction temperature (0–5°C) to minimize hydrolysis of the sulfonyl fluoride group. Reaction progress should be monitored via thin-layer chromatography (TLC) with UV visualization or by tracking bromide ion release via ion-selective electrodes .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral features are diagnostic?

- Answer : Key techniques include:

- ¹⁹F NMR : A singlet near +55 ppm (characteristic of sulfonyl fluoride).

- ¹H NMR : Doublets for vinylic protons (δ 5.8–6.2 ppm, J = 10–12 Hz) and a deshielded CH₂Br group (δ 4.0–4.5 ppm).

- IR : Strong S=O stretches at 1360–1400 cm⁻¹ and S-F stretches at 750–800 cm⁻¹.

Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion confirmation .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Answer : Use fume hoods, nitrile gloves, and splash goggles due to its lachrymatory and hydrolytic sensitivity. Store under inert gas (argon) at –20°C to prevent degradation. Neutralize spills with sodium bicarbonate slurry, followed by copious water rinsing .

Advanced Research Questions

Q. How can contradictory reactivity data for this compound under varying pH conditions be systematically resolved?

- Answer : Design a kinetic study comparing hydrolysis rates (via ¹⁹F NMR or conductivity measurements) across pH 2–12. Use Arrhenius plots to model activation energies and identify pH-dependent reaction pathways (e.g., nucleophilic attack vs. acid-catalyzed decomposition). Reconcile discrepancies by isolating intermediates (e.g., sulfonic acids) and validating via X-ray crystallography .

Q. What computational approaches predict the regioselectivity of nucleophilic attacks on this compound?

- Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model transition states for nucleophilic substitution at bromine versus sulfonyl fluoride groups. Compare frontier molecular orbitals (FMOs) to identify electrophilic hotspots. Validate with kinetic isotope effects (KIEs) in deuterated solvents .

Q. How does the electron-withdrawing sulfonyl fluoride group influence the electrophilicity of the adjacent bromine atom in substitution reactions?

- Answer : The sulfonyl fluoride group stabilizes negative charge buildup during SN₂ mechanisms, enhancing bromine's leaving-group ability. Quantify via Hammett substituent constants (σₚ values) or by comparing rate constants with non-sulfonylated analogs. Electrochemical methods (cyclic voltammetry) can further assess bromine's redox activity .

Q. What experimental evidence supports competing reaction pathways in palladium-catalyzed cross-coupling reactions involving this compound?

- Answer : Use isotopic labeling (e.g., ¹³C-Br) to track coupling vs. elimination pathways. Time-resolved in-situ IR spectroscopy can detect intermediates like π-allyl palladium complexes. Compare yields under varying ligand systems (e.g., Buchwald-Hartwig vs. Suzuki conditions) to identify thermodynamic vs. kinetic control .

Data Analysis and Contradiction Resolution

Q. How should researchers address inconsistencies in reported stability profiles of this compound derivatives?

- Answer : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC purity assays. Identify degradation products via LC-MS and correlate with storage conditions (e.g., moisture, light). Apply multivariate analysis (e.g., PCA) to isolate critical degradation factors .

Q. What statistical frameworks are suitable for analyzing time-dependent effects in catalytic applications of this compound?

- Answer : Use mixed-effects models to account for batch variability in turnover frequency (TOF) data. Bootstrap sampling (≥1,000 iterations) can quantify uncertainty in activation parameters. For contradictory mechanistic proposals, apply Bayesian model comparison to evaluate competing hypotheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.